![molecular formula C19H28N4 B1418258 N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine CAS No. 1172441-27-8](/img/structure/B1418258.png)
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
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Overview
Description
N-Cyclopentyl-6,7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (N-CPQ) is a novel compound that has recently been developed as a potential therapeutic agent for a variety of medical conditions. N-CPQ has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal effects. Additionally, N-CPQ has been found to have potential therapeutic applications in the treatment of neurological diseases, such as Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
Pharmaceutical Drug Development
The structural complexity and the presence of multiple nitrogen atoms make this compound a valuable scaffold in drug discovery. Nitrogen heterocycles, like the one , are often found in molecules with antimicrobial, anti-inflammatory, and antitumor properties . The spiro configuration of this compound, which involves a quinoxaline and a piperidine ring, could potentially interact with various biological targets, leading to the development of new medications.
Kinase Inhibition
Kinase inhibitors are an important class of drugs in the treatment of cancer. The structure of this compound, particularly the spiro[piperidine-quinoxaline] moiety, may offer kinase inhibitory activity, which could be valuable in the design of new anticancer drugs .
properties
IUPAC Name |
N-cyclopentyl-6,7-dimethylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4/c1-13-11-16-17(12-14(13)2)23-19(7-9-20-10-8-19)18(22-16)21-15-5-3-4-6-15/h11-12,15,20,23H,3-10H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHIFYGGOSCYFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3(CCNCC3)C(=NC4CCCC4)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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